Urs-12-en-28-oic acid, 3-hydroxy-, (3beta)-

Description

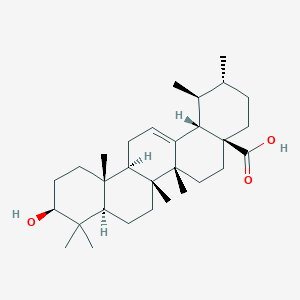

Structure

2D Structure

Properties

IUPAC Name |

10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGUUGGRBIKTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861629 | |

| Record name | 3-Hydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carissic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77-52-1, 121467-37-6 | |

| Record name | Ursolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ursolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urs-12-en-28-oic acid, 3-hydroxy-, (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carissic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 °C | |

| Record name | Carissic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution Within Biological Systems

Taxonomic Distribution Across Plant Families and Species

Ursolic acid is a ubiquitous ursane-type pentacyclic triterpenoid (B12794562) repeatedly isolated from diverse plant species across various phylogenetic origins and taxonomic positions. Its presence is well-documented in a broad spectrum of plant families, including but not limited to Lamiaceae, Rosaceae, Ericaceae, and Asteraceae.

Notable sources of ursolic acid include the fruit peel of apple (Malus domestica), and the leaves of herbs such as marjoram (Origanum majorana), oregano (Origanum vulgare), rosemary (Rosmarinus officinalis), sage (Salvia officinalis), thyme (Thymus vulgaris), lavender (Lavandula angustifolia), basil (Ocimum basilicum), and coffee (Coffea arabica). It is also found in the leaves and bark of eucalyptus (Eucalyptus spp.) and black elder (Sambucus nigra), as well as in hawthorn (Crataegus spp.) leaves and flowers. Other reported sources include cranberries (Vaccinium macrocarpon), blueberries (Vaccinium spp.), olive (Olea europaea), heather flower (Calluna vulgaris), pear (Pyrus pyrifolia), Labrador tea (Ledum groenlandicum Retzius), Mimusops caffra, Ilex paraguarieni, Glechoma hederacea, Vinca rosea, Prosopis glandulosa, Phoradendron juniperinum, Syzygium claviflorum, and Allamanda cathartica.

The content of ursolic acid can vary significantly depending on the plant species, the specific plant part, and the environmental conditions. For instance, its concentration can range from 0.091% to 1.58% in different species of the Lamiaceae family, and it has been reported to reach as high as 49.7% in apple pomace and 22.7% in rosemary leaves. Generally, ursolic acid content tends to be highest in flowers and leaves, and lower in stems and rhizomes.

Table 1: Examples of Plants and Plant Parts Rich in Ursolic Acid

| Plant Family | Species (Common Name) | Plant Part(s) |

| Rosaceae | Malus domestica (Apple) | Fruit peel |

| Lamiaceae | Rosmarinus officinalis (Rosemary) | Leaves |

| Lamiaceae | Thymus vulgaris (Thyme) | Leaves |

| Lamiaceae | Salvia officinalis (Sage) | Leaves |

| Lamiaceae | Lavandula angustifolia (Lavender) | Leaves, Flowers |

| Lamiaceae | Origanum majorana (Marjoram) | Leaves |

| Lamiaceae | Origanum vulgare (Oregano) | Leaves |

| Ericaceae | Vaccinium macrocarpon (Cranberry) | Fruit |

| Ericaceae | Vaccinium spp. (Blueberry) | Fruit |

| Oleaceae | Olea europaea (Olive) | Fruit |

| Myrtaceae | Eucalyptus spp. (Eucalyptus) | Leaves, Bark |

| Adoxaceae | Sambucus nigra (Black Elder) | Leaves, Bark |

| Rubiaceae | Coffea arabica (Coffee) | Leaves |

Biosynthetic Pathways and Precursors in Phytochemical Production

The biosynthesis of ursolic acid, like other triterpenoids, is a multi-stage process originating from five-carbon building blocks known as isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are generated through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

The MVA pathway, located in the cytosol, synthesizes IPP from two molecules of acetyl-CoA. In contrast, the MEP pathway, which operates in the plastids of plant cells, produces IPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. While the MVA pathway was historically considered the exclusive source of these terpenic compounds, the MEP pathway is now recognized as another significant contributor. Research suggests the possibility of cross-talk and exchange of terpenoid pools between these two pathways.

Following the formation of IPP and DMAPP, these units are sequentially condensed to form larger isoprenoid precursors. Specifically, IPP and DMAPP combine to yield geranyl diphosphate (GPP), which is further elongated to farnesyl diphosphate (FPP). The subsequent crucial step in triterpenoid biosynthesis involves the head-to-head condensation of two FPP molecules to form squalene (B77637), a 30-carbon acyclic triterpene.

Squalene then undergoes oxidation by squalene epoxidase to produce 2,3-oxidosqualene (B107256). This epoxide is a pivotal intermediate that is then cyclized and rearranged by a class of enzymes called oxidosqualene cyclases (OSCs). For ursolic acid biosynthesis, a specific OSC, α-amyrin synthase (aAS), catalyzes the cyclization of 2,3-oxidosqualene to form α-amyrin, which serves as the direct precursor to ursolic acid. In parallel, β-amyrin is formed by β-amyrin synthase, which is a precursor for oleanolic acid.

Enzymatic Catalysis and Genetic Regulation of Ursolic Acid Biosynthesis

The conversion of primary metabolites into ursolic acid involves a series of enzymatic reactions, each catalyzed by specific enzymes encoded by corresponding genes. The key enzymes in this pathway include:

Farnesyl Diphosphate Synthase (FPS) : Catalyzes the formation of FPP from IPP and DMAPP.

Squalene Synthase (SQS) : Responsible for the dimerization of two FPP molecules to yield squalene.

Squalene Epoxidase (SQM/SQE) : Catalyzes the epoxidation of squalene to 2,3-oxidosqualene.

α-Amyrin Synthase (aAS) : An oxidosqualene cyclase (OSC) that cyclizes 2,3-oxidosqualene to α-amyrin.

Cytochrome P450 Monooxygenases (CYP450s) : A crucial group of enzymes, particularly α-amyrin 28-monooxygenase (e.g., CYP716A enzyme), which catalyzes a three-step oxidation at the C-28 position of α-amyrin. This oxidative process transforms α-amyrin sequentially into uvaol, ursolic aldehyde, and finally, ursolic acid.

Table 2: Key Enzymes in Ursolic Acid Biosynthesis

| Enzyme Name | Role in Biosynthesis | Precursor(s) | Product(s) |

| Farnesyl Diphosphate Synthase (FPS) | Synthesizes farnesyl diphosphate (FPP) | IPP, DMAPP | FPP |

| Squalene Synthase (SQS) | Condenses two FPP molecules | FPP | Squalene |

| Squalene Epoxidase (SQM/SQE) | Oxidizes squalene | Squalene | 2,3-Oxidosqualene |

| α-Amyrin Synthase (aAS) | Cyclizes 2,3-oxidosqualene to α-amyrin | 2,3-Oxidosqualene | α-Amyrin |

| α-Amyrin 28-Monooxygenase (CYP716A) | Catalyzes C-28 oxidation of α-amyrin (multi-step) | α-Amyrin, Uvaol, Ursolic aldehyde | Uvaol, Ursolic aldehyde, Ursolic acid |

Environmental and Developmental Influences on Accumulation

The accumulation of ursolic acid in plant tissues is influenced by a complex interplay of environmental factors and the developmental stage of the plant. Research findings highlight several key influences:

Cultivar and Genetic Factors : The specific cultivar of a plant significantly impacts the content of ursolic acid. Different apple cultivars, for instance, exhibit varying levels of ursolic acid, with 'Gloster' showing a higher content compared to other investigated cultivars. This suggests that genetic predisposition plays a crucial role in the biosynthetic capacity of a plant.

Sun Exposure : Studies on apple peel have demonstrated that the side of the fruit subjected to sun exposure tends to have lower ursolic acid content compared to the shaded side. This indicates that light intensity or associated stress responses can modulate accumulation.

Storage Conditions and Seasonal Year : To a lesser extent, storage conditions and the seasonal year can also influence the levels of ursolic acid in plant materials.

Carbon Source Availability : In in vitro cell suspension cultures, the concentration of the carbon source, such as sucrose (B13894), has been shown to significantly enhance ursolic acid production. For example, increasing sucrose concentration from 2.0% to 5.0% (w/v) in Uncaria tomentosa cell suspension cultures led to a substantial increase in ursolic acid accumulation.

Plant Growth Regulators and Elicitors : The application of plant growth regulators (PGRs) and elicitors, such as methyl jasmonate (MJ), salicylic (B10762653) acid (SA), or yeast extract, can stimulate the biosynthesis and accumulation of ursolic acid in cell cultures. For instance, elicitation with jasmonic acid resulted in maximal triterpene concentrations in Uncaria tomentosa cell cultures.

Plant Part and Developmental Stage : As mentioned previously, ursolic acid content varies across different plant organs, with higher concentrations typically found in flowers and leaves compared to stems and rhizomes. The specific developmental stage of the plant or its organs can also influence the accumulation patterns of this compound.

Advanced Methodologies for Extraction, Isolation, and Purification in Academic Research

Contemporary Techniques for Green Extraction

Green extraction techniques for Ursolic acid prioritize sustainability, safety, and efficiency, often utilizing less hazardous solvents, reduced energy consumption, and shorter processing times.

Supercritical Fluid Extraction (SFE) is recognized as a promising eco-extraction technology for Ursolic acid, offering high efficiency and selectivity. tandfonline.comresearchgate.net This technique primarily employs supercritical carbon dioxide (SC-CO2) as a solvent, which possesses unique properties such as gas-like diffusivity and liquid-like solvating power, enabling effective dissolution and permeation of target molecules within plant matrices. tandfonline.com SFE is particularly effective for extracting hydrophobic compounds like Ursolic acid and can significantly reduce solvent residue in the final product. nih.govscilit.com

Research has demonstrated SFE's applicability for extracting Ursolic acid from sources such as apple pomace. researchgate.netresearchgate.net Key variables influencing SFE efficiency include extraction temperature, time, co-solvents, solid-fluid ratio, and pressure. researchgate.netresearchgate.net For instance, a method for extracting antioxidants, including Ursolic acid, from apple pomace using supercritical fluid extraction was found to be effective at an extraction pressure of 25 MPa and a temperature of 50 °C. researchgate.net The use of co-solvents like ethanol (B145695) or water can enhance the extraction of medium and high polar substances, broadening the range of compounds extracted by SC-CO2. researchgate.net

Table 1: Supercritical Fluid Extraction (SFE) Parameters for Ursolic Acid

| Parameter | Value/Description | Source Material | Reference |

| Solvent | Supercritical CO2 | Apple Pomace | tandfonline.comresearchgate.net |

| Pressure | 25 MPa | Apple Pomace | researchgate.net |

| Temperature | 50 °C | Apple Pomace | researchgate.net |

| Co-solvents | Ethanol, Water (to extract polar substances) | General | researchgate.net |

| Impact on Extraction | Increases selectivity, reduces solvent residue | General | nih.govscilit.com |

Microwave-Assisted Extraction (MAE) is an efficient and rapid method for isolating Ursolic acid, often resulting in higher yields and lower solvent consumption compared to conventional techniques. nih.gov This method utilizes microwave energy to heat the solvent and plant matrix, enhancing the mass transfer of compounds into the solvent.

Studies have optimized MAE parameters for Ursolic acid from various botanical sources:

Apple Pomace: Optimal conditions for Ursolic acid extraction from Hanfu apple pomace included an extraction time of 118.25 seconds, a sample-to-solvent ratio of 1:30.86, and an ethanol concentration of 82.23%. This resulted in a predicted Ursolic acid yield of 89.92%, validated with an actual yield of 88.87%. frontiersin.org Ethanol concentration showed an increasing yield up to 80% (v/v), beyond which it decreased. frontiersin.org

Ocimum sanctum (Holy Basil): Optimal MAE conditions included an irradiation time of 3 minutes, microwave power of 272 W, a solid-to-solvent ratio of 1:30, and 80% ethanol:water as the solvent. Under these conditions, a maximum of 86.76% of Ursolic acid was extracted in one cycle. researchgate.net Another study on Ocimum sanctum leaves optimized parameters to 40% (320 W) microwave power, 6 minutes extraction time (two cycles), 90% v/v methanol (B129727) as the solvent, 10 minutes preleaching time, and a 25:1 ml/gm loading ratio. thaiscience.info

Eucalyptus × hybrida Maiden Leaves: Optimal extraction conditions were 20 mL of a chloroform (B151607)/methanol mixture (60:40), a liquid-to-material ratio of 4:1, 10 minutes preleaching time, 600 W microwave power, 50°C temperature, and 5 minutes microwave irradiation time. This yielded 1.95 ± 0.08% Ursolic acid from dry leaves. nih.gov

Table 2: Microwave-Assisted Extraction (MAE) Parameters for Ursolic Acid

| Source Material | Solvent Type & Concentration | Microwave Power | Extraction Time | Temperature | Solid/Liquid Ratio | Yield/Purity | Reference |

| Hanfu Apple Pomace | 82.23% Ethanol | Not specified | 118.25 s | Not specified | 1:30.86 | 88.87% | frontiersin.org |

| Ocimum sanctum Leaves | 80:20 Ethanol:Water | 272 W | 3 min | Not specified | 1:30 | 86.76% | researchgate.net |

| Ocimum sanctum Leaves | 90% v/v Methanol | 320 W (40%) | 6 min (2 cycles) | Not specified | 1:25 | Optimized | thaiscience.info |

| Eucalyptus × hybrida Leaves | Chloroform/Methanol (60:40) | 600 W | 5 min | 50°C | 1:4 | 1.95 ± 0.08% | nih.gov |

Ultrasonic-Assisted Extraction (UAE) is an eco-friendly and efficient technique for the rapid extraction of Ursolic acid. actahort.orgscielo.org.mx This method utilizes ultrasonic waves to create cavitation bubbles, which collapse and generate localized high temperatures and pressures, facilitating cell wall disruption and enhanced mass transfer.

Optimization studies for UAE of Ursolic acid have identified key parameters:

Ocimum sanctum: Optimal UAE parameters for Ursolic acid from Ocimum sanctum were reported as 12 minutes extraction time, a solid/solvent ratio of 1:30, 45 °C temperature, and 25 kHz ultrasound frequency. mdpi.com

Blueberry (Vaccinium corymbosum L.) Fruit: An optimized UAE method used 90% ethanol solution as solvent, 150 W ultrasonic power, a liquid:material ratio of 20:1 (v/w), and extraction for 60 minutes at 40°C. This method was found to be more efficient than classical methods like maceration, stirring extraction, and heat reflux extraction. actahort.org

Apple Pomace: For Ursolic acid extraction from apple pomace, optimal conditions included using methanol as the solvent, a liquid-solid ratio of 10:1 (mL g−1), 300 W ultrasonic power, 50 °C extraction temperature, and 90 minutes ultrasonic time, yielding 2.86% Ursolic acid. researchgate.net Another study optimized conditions for polyphenols and triterpenic acids (including Ursolic acid) from apple pomace, finding optimal working conditions at 5.1 minutes extraction time, 68% ethanol in water, a solid/liquid ratio of 1/75, and 90% ultrasonic wave amplitude. researchgate.net

Iranian Jujube: Optimized UAE for Ursolic acid from Iranian jujube yielded maximum Ursolic acid at 40.34 °C, 34.63 minutes sonication time, and a liquid to solid ratio of 14.85 mL/g. Experimental validation at rounded values (40 °C, 35 min, 15 mL/g) showed a yield of 195.84 ± 0.75 µg/g. scielo.org.mx

Cornus officinalis: Optimal UAE conditions for Ursolic acid from Cornus officinalis included 25 minutes ultrasound extraction time, 50% alcohol concentration, 225 W ultrasonic power, a treatment to intermission ratio of 8 s/5 s, twice extraction times, 40 °C extraction temperature, and a solid to liquid ratio of 1:25 (g/mL), achieving a yield of 13.16%. spgykj.com

Table 3: Ultrasonic-Assisted Extraction (UAE) Parameters for Ursolic Acid

| Source Material | Solvent Type & Concentration | Ultrasonic Power | Extraction Time | Temperature | Solid/Liquid Ratio | Yield/Purity | Reference |

| Ocimum sanctum | Not specified | Not specified | 12 min | 45°C | 1:30 | Optimized | mdpi.com |

| Blueberry Fruit | 90% Ethanol | 150 W | 60 min | 40°C | 1:20 | Optimized | actahort.org |

| Apple Pomace | Methanol | 300 W | 90 min | 50°C | 1:10 | 2.86% | researchgate.net |

| Apple Pomace (Polyphenols) | 68% Ethanol in water | 90% Amplitude | 5.1 min | Not specified | 1:75 | Optimized | researchgate.net |

| Iranian Jujube | Not specified | Not specified | 34.63 min | 40.34°C | 14.85 mL/g | 195.23 µg/g | scielo.org.mx |

| Cornus officinalis | 50% Alcohol | 225 W | 25 min | 40°C | 1:25 | 13.16% | spgykj.com |

Chromatographic Strategies for Isolation and Purification

After extraction, chromatographic techniques are indispensable for isolating and purifying Ursolic acid from complex plant extracts, achieving high purity levels required for academic research and further applications.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and effective technique for the quantification and purification of Ursolic acid, offering high precision and accuracy. nih.govimist.maomicsonline.org RP-HPLC (Reverse-Phase HPLC) is commonly employed due to Ursolic acid's lipophilic nature.

Typical HPLC methodologies for Ursolic acid involve:

Mobile Phases: Common mobile phases include acetonitrile (B52724):methanol (80:20 v/v) omicsonline.orgresearchgate.net, methanol and water (90:10 v/v) scirp.orgoalib.com, and methanol–1.0% (w/v) aqueous orthophosphoric acid (90:10 v/v) akjournals.com. The choice of mobile phase can be adjusted to optimize the separation of Ursolic acid from co-eluting compounds, such as its isomer oleanolic acid. omicsonline.org

Columns: C18 reverse phase columns are frequently used, such as Symmetry C-18 (4.6×250mm, 5µm) omicsonline.orgresearchgate.net or Nucleodur Gravity C18 analytical columns. akjournals.com

Detection Wavelength: Ursolic acid is typically detected using a UV detector at wavelengths like 210 nm imist.maomicsonline.orgresearchgate.netakjournals.com or 203 nm. scirp.orgoalib.com

Flow Rate and Injection Volume: Flow rates often range from 0.5 mL/min to 1 mL/min imist.maomicsonline.orgresearchgate.netscirp.orgoalib.com, with injection volumes typically around 10 µL or 20 µL. imist.mascirp.orgoalib.comakjournals.com

Research findings highlight the effectiveness of HPLC for Ursolic acid:

A method for quantifying Ursolic acid from Eucalyptus × hybrida leaves utilized HPLC-diode array detection. nih.gov

For Rosemary officinalis, an HPLC UV method at 210 nm with a C18 reverse phase column and a flow rate of 1 mL/min yielded Ursolic acid with 50% purity and a retention time of 21.39 minutes, achieving a recovery yield above 98% from solvent extraction. imist.maresearchgate.net

A validated RP-HPLC method for simultaneous analysis of Ursolic acid, oleanolic acid, and corosolic acid in Prunus serotina used a C18 column, 90:10 (v/v) methanol–1% aqueous orthophosphoric acid as mobile phase at 0.6 mL/min, and detection at 210 nm. This method showed good linearity (r > 0.998) and high sensitivity (detection limits between 0.034 and 0.067 μg mL−1), with average recovery between 95.9% and 100.9%. akjournals.com

Table 4: High-Performance Liquid Chromatography (HPLC) Parameters for Ursolic Acid

| Parameter | Value/Description | Reference |

| Column Type | C18 reverse phase (e.g., Symmetry C-18, Nucleodur Gravity C18) | omicsonline.orgresearchgate.netakjournals.com |

| Mobile Phase | Acetonitrile:Methanol (80:20 v/v) | omicsonline.orgresearchgate.net |

| Methanol:Water (90:10 v/v) | scirp.orgoalib.com | |

| Methanol–1.0% aqueous orthophosphoric acid (90:10 v/v) | akjournals.com | |

| Detection Wavelength | 210 nm, 203 nm | imist.maomicsonline.orgresearchgate.netscirp.orgoalib.comakjournals.com |

| Flow Rate | 0.5–1 mL/min | imist.maomicsonline.orgresearchgate.netscirp.orgoalib.comakjournals.com |

| Injection Volume | 10 µL, 20 µL | imist.mascirp.orgoalib.comakjournals.com |

| Retention Time (Example) | 21.39 minutes (from Rosemary officinalis) | imist.maresearchgate.net |

| Purity Achieved (Example) | 50% (from Rosemary officinalis) | imist.maresearchgate.net |

| Recovery Yield (Example) | >98% (from Rosemary officinalis) | imist.maresearchgate.net |

Countercurrent Chromatography (CCC) is a powerful liquid-liquid partition chromatography technique used for the preparative separation of natural products, including Ursolic acid. It is particularly valuable for separating structurally similar compounds like isomeric triterpenoids (e.g., Ursolic acid and oleanolic acid). researchgate.net

Key aspects of CCC techniques for Ursolic acid include:

High-Speed Counter-Current Chromatography (HSCCC): HSCCC has been successfully applied to purify Ursolic acid from apple peels. One approach involved an initial solvent partition of ethanol or chloroform extracts, followed by rapid HSCCC, yielding Ursolic acid with high purity (>97%). researchgate.net

pH-Zone-Refining Countercurrent Chromatography: This advanced CCC technique is effective for separating isomeric triterpenic acids. For instance, it has been investigated for the preparative separation of oleanolic acid and Ursolic acid from various natural products, including Aralia chinensis, apple peels, and Eriobotrya japonica Thunb. researchgate.net A specific solvent system used for separating a mixture of Ursolic acid and oleanolic acid was n-hexane–dichloromethane–methanol–water (7:3:2:8, v/v), with 10 mmol L⁻¹ trifluoroacetic acid (TFA) in the upper organic stationary phase and 10 mmol L⁻¹ ammonia (B1221849) in the lower aqueous mobile phase. researchgate.net

Solvent System Optimization: The selection of an appropriate two-phase solvent system is fundamental for optimal CCC separation. This often involves optimizing phase proportions and the relative distribution of Ursolic acid between the two phases, typically guided by thin-layer chromatography (TLC) and optical densitometry. researchgate.net

CCC techniques offer advantages in purifying free Ursolic acid from complex matrices like apple peels and represent a promising technological tool for industrial exploitation of this compound. researchgate.net

Table 5: Countercurrent Chromatography (CCC) Techniques for Ursolic Acid

| CCC Technique | Application/Source Material | Solvent System | Purity Achieved | Reference |

| High-Speed Counter-Current Chromatography (HSCCC) | Apple Peels | Not specified (after ethanol/chloroform extract partition) | >97% | researchgate.net |

| pH-Zone-Refining Countercurrent Chromatography | Aralia chinensis, Apple Peels, Eriobotrya japonica Thunb | n-hexane–dichloromethane–methanol–water (7:3:2:8, v/v) with 10 mM TFA (organic) and 10 mM Ammonia (aqueous) | Effective separation of isomers | researchgate.net |

Preparative Chromatography Applications

Preparative chromatography plays a crucial role in the isolation and purification of Ursolic acid from complex natural extracts in academic research. Various chromatographic techniques are employed to achieve high purity and yield of this compound.

Column Chromatography (CC) is a widely utilized method for the initial separation and purification of Ursolic acid. Researchers often employ silica (B1680970) gel as the stationary phase. For instance, Ursolic acid has been isolated from Tabebuia bahamensis leaves using preparative flash column chromatography on silica gel, yielding 2.06% based on dry leaf mass. umass.edu Similarly, purification from Tulsi leaves (Ocimum sanctum) involves silica gel column chromatography, often with solvent gradients to elute Ursolic acid. tandfonline.comjetir.org In another study, Ursolic acid was isolated from Ocimum lamiifolium using column chromatography over silica gel. academicjournals.org The process often involves gradient elution with solvent mixtures such as hexane-ethyl acetate (B1210297), scholarsresearchlibrary.com or benzene, ethyl acetate, and methanol. akjournals.com Subsequent recrystallization from solvents like chloroform and methanol can further enhance purity. tandfonline.com

Countercurrent Chromatography (CCC) , including pH-zone-refining countercurrent chromatography and high-speed counter-current chromatography (HSCCC), offers alternative preparative separation strategies. These methods are particularly effective for separating structurally similar compounds like Ursolic acid and oleanolic acid. pH-zone-refining countercurrent chromatography has been investigated for the preparative separation of these triterpenoids from natural products such as Aralia chinensis, apple peels, and Eriobotrya japonica Thunb. researchgate.net

Macroporous Resin Column Chromatography is another effective technique for enriching and purifying Ursolic acid. This method involves adsorption and desorption processes. For example, Ursolic acid was purified from Cynomorium songaricum extracts using D101 macroporous resin. Optimal conditions for this process included a sample solution concentration of 3.8 mg/mL at pH 5, a feed volume of 5 BV (bed volume), a flow rate of 2 BV/h, and a temperature of 25°C for adsorption. Desorption was effectively achieved using 70% ethanol (5 BV) followed by 80% ethanol (10 BV) at a flow rate of 2 BV/h. This method significantly increased Ursolic acid content from 7.84% to 63.06% with a recovery yield of 76.02%. scirp.org Macroporous resin column chromatography has also been utilized for purifying Ursolic acid from Cornus officinalis Sieb. et Zucc. extracts. openaccessjournals.com

Optimization of chromatographic parameters is crucial for maximizing yield and purity. Factors such as flow rate, feed volume, concentration of the feed, fraction volume, column height, column volume, and the composition of the mobile phase are carefully optimized in academic research to enhance the efficiency of Ursolic acid purification. jetir.org

Purity Assessment and Structural Elucidation Methods for Research Specimens

Ensuring the purity and accurately elucidating the chemical structure of isolated Ursolic acid are critical steps in academic research to validate experimental findings and ensure the reliability of subsequent studies. A combination of advanced analytical techniques is routinely employed for this purpose.

Purity Assessment Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and quantifying Ursolic acid. It is frequently coupled with UV detection, often at a wavelength of 210 nm. akjournals.comimist.maimist.maresearchgate.net For instance, an HPLC-UV method for Ursolic acid quantification from Rosemary officinalis leaves reported a purity of 50% with a retention time of 21.39 minutes and a recovery yield exceeding 98%. researchgate.netimist.ma Similarly, HPLC is used to determine Ursolic acid in Sambuci fructus and Oldenlandia diffusa, often achieving purities greater than 98% for isolated reference samples. nih.govjfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS), including techniques like HPLC-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) and Ultra-High Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS), provides highly sensitive and specific purity assessment. These methods can quantify Ursolic acid and identify co-eluting impurities. nih.govjst.go.jpjournalejmp.comresearchgate.netrsc.org For example, LC-MS in negative-ion mode can detect the deprotonated molecular ion [M-H]- of Ursolic acid at m/z 455. nih.govjst.go.jp

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are also used for qualitative and semi-quantitative purity assessment, offering a rapid and cost-effective initial screening tool. tandfonline.comopenaccessjournals.comnih.govsbmu.ac.ir UV-Vis spectrophotometry can be used to analyze the presence of Ursolic acid by observing characteristic absorption peaks. openaccessjournals.comsbmu.ac.ir Furthermore, quantitative 1H NMR (qHNMR) provides an independent and highly accurate method for assessing the purity of Ursolic acid samples, crucial for establishing purity-activity relationships in natural product research. nih.gov

Structural Elucidation Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of Ursolic acid. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely performed.

1D NMR: Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide detailed information about the number and type of hydrogen and carbon atoms, respectively, and their chemical environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments help differentiate between methyl, methylene, and methine carbons. academicjournals.orgscholarsresearchlibrary.comsbmu.ac.irnih.govwisdomlib.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netyolanda-rios.netacgpubs.orgresearchgate.net

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Multiple Quantum Coherence (HMQC) establish correlations between protons and carbons, allowing for the construction of the complete molecular skeleton. Nuclear Overhauser Effect (NOE) patterns provide insights into the spatial arrangement of atoms. academicjournals.orgjfda-online.comresearchgate.netrsc.org The complete ¹H and ¹³C NMR assignments for Ursolic acid have been reported using high-resolution multidimensional NMR spectroscopy. rsc.org

Mass Spectrometry (MS) complements NMR by providing accurate molecular weight information and fragmentation patterns, which are crucial for confirming the molecular formula and identifying specific substructures. High-Resolution Mass Spectrometry (HR-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. nih.govjfda-online.comnih.govresearchgate.net LC-MS/MS and UPLC-Q/TOF-MS are also used for detailed structural analysis and metabolite identification. researchgate.netrsc.org

Infrared (IR) spectroscopy is utilized to identify characteristic functional groups present in the Ursolic acid molecule, such as hydroxyl and carboxyl groups. scholarsresearchlibrary.comsbmu.ac.irnih.govwisdomlib.orgresearchgate.netresearchgate.net UV-Vis spectroscopy provides information on chromophores and can be used for initial identification. sbmu.ac.irnih.gov

X-ray crystallography, when applicable, provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the crystalline state. This technique is particularly valuable for confirming the absolute configuration and conformation of Ursolic acid and its derivatives. nih.govcjsc.ac.cnresearchgate.net

The combined application of these advanced analytical methodologies ensures the rigorous characterization of Ursolic acid in academic research, providing a solid foundation for understanding its properties and potential applications.

Synthetic and Semi Synthetic Derivatization Strategies for Structure Activity Relationship Sar Studies

Design Principles for Ursolic Acid Analogues

The design of ursolic acid analogues is guided by several key principles aimed at optimizing its pharmacological profile. A primary strategy involves modifying the functional groups at the C-3, C-17, and C-28 positions of the triterpenoid (B12794562) core. The introduction of various substituents at these sites can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets.

A common approach is the introduction of moieties that can enhance the compound's solubility and bioavailability. For instance, the incorporation of polar groups, such as amino acids or sugars, can improve aqueous solubility. Conversely, the addition of lipophilic groups can enhance cell membrane permeability. The overarching goal is to achieve a balance between hydrophilicity and lipophilicity, which is critical for favorable pharmacokinetic properties.

Furthermore, the design of novel analogues often involves the hybridization of the ursolic acid scaffold with other pharmacologically active molecules. This molecular hybridization approach aims to create chimeric compounds with synergistic or multi-target activities. The rationale is that the resulting hybrid molecule may exhibit improved efficacy and a broader spectrum of activity compared to the parent compounds.

Chemical Modification at Specific Functional Groups

The chemical modification of ursolic acid at its specific functional groups is a cornerstone of SAR studies. The hydroxyl group at C-3 and the carboxylic acid group at C-28 are the most common sites for derivatization.

Esterification of the C-28 carboxylic acid and the C-3 hydroxyl group, as well as amidation at the C-28 position, are widely employed strategies to generate diverse libraries of ursolic acid derivatives. These modifications can significantly impact the compound's polarity and its ability to interact with biological targets.

Research has shown that the introduction of different ester and amide functionalities can lead to analogues with enhanced biological activities, particularly anticancer properties. For example, the synthesis of a series of ursolic acid 3β-ester derivatives has been explored for their potential as cholesteryl ester transfer protein (CETP) inhibitors researchgate.net. In one study, the most active compound, U12, demonstrated an IC50 value of 2.4 μM in an enzymatic assay researchgate.net. Molecular docking studies suggested that hydrogen bond interactions between the carboxyl groups and polar residues in the active site of CETP were crucial for the enhanced inhibitory activity researchgate.net.

Similarly, amidation at the C-28 position has yielded compounds with potent anticancer effects. The introduction of amino acid and dipeptide moieties at the C-3 position through esterification has also been investigated. In a study focusing on breast cancer cell lines, derivatives with L-seryloxy, L-prolyloxy, and L-alanyl-L-isoleucyloxy substitutions at C-3 showed micromolar IC50 values nih.gov.

| Compound/Derivative | Modification | Biological Activity | Reference |

| U12 | 3β-ester derivative | CETP inhibitor (IC50 = 2.4 μM) | researchgate.net |

| L-seryloxy-UA | Esterification at C-3 | Anticancer activity in breast cancer cell lines | nih.gov |

| L-prolyloxy-UA | Esterification at C-3 | Anticancer activity in breast cancer cell lines | nih.gov |

| L-alanyl-L-isoleucyloxy-UA | Esterification at C-3 | Anticancer activity in breast cancer cell lines | nih.gov |

Glycosylation, the attachment of sugar moieties to the ursolic acid scaffold, is another important derivatization strategy. This modification can significantly enhance the water solubility and bioavailability of the parent compound, and also influence its biological activity. The formation of a glycosidic bond typically occurs at the C-3 hydroxyl group or the C-28 carboxylic acid group.

The nature of the sugar unit, as well as the type of glycosidic linkage, can have a profound impact on the pharmacological properties of the resulting glycoside. For instance, the presence of a sugar moiety can facilitate the transport of the compound across cell membranes and may also play a role in its interaction with specific biological targets. While the glycosylation of flavonoids has been extensively studied, revealing that the position of glycosylation can significantly affect antioxidant capacity, specific and detailed SAR studies on a wide range of ursolic acid glycosides are an emerging area of interest mdpi.com. The synthesis of these derivatives allows for the exploration of how different sugar attachments influence activities such as α-glucosidase inhibition nih.gov.

Oxidation and reduction reactions offer a means to introduce further structural diversity into the ursolic acid skeleton. The oxidation of the C-3 hydroxyl group to a ketone is a common transformation. Studies have shown that this modification can lead to compounds with altered biological activities. For example, a 3-oxo-ursolic acid derivative was found to be more potent against P388 leukemia cells compared to ursolic acid itself nih.gov.

Conversely, reduction of the C-28 carboxylic acid to a primary alcohol can also be performed. These modifications alter the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets. The antioxidant properties of ursolic acid are also a subject of interest, with studies investigating its ability to restore redox homeostasis researchgate.netnih.gov. The strategic oxidation and reduction of the ursolic acid scaffold can therefore be used to fine-tune its therapeutic properties.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the derivatization of ursolic acid. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for the rapid synthesis of diverse analogues nih.govaugusta.edudigitellinc.com.

The application of click chemistry allows for the facile introduction of various moieties, such as triazoles, onto the ursolic acid backbone. This has led to the development of novel derivatives with enhanced biological activities. For example, ursolic acid-triazolyl derivatives have been synthesized and evaluated for their anticancer properties nih.gov. The triazole ring can act as a rigid linker to connect ursolic acid with other pharmacophores, leading to the creation of hybrid molecules with potential multi-target activities mdpi.comnih.gov. The versatility of click chemistry makes it a valuable strategy in the generation of compound libraries for high-throughput screening.

Combinatorial Chemistry Approaches for Novel Ursolic Acid Scaffolds

Combinatorial chemistry provides a powerful platform for the rapid generation of large and diverse libraries of ursolic acid derivatives. This approach involves the systematic and repetitive covalent linkage of various "building blocks" to the ursolic acid scaffold, allowing for the efficient exploration of a vast chemical space.

While true large-scale combinatorial synthesis of ursolic acid libraries is still a developing area, the principles of combinatorial chemistry are often applied in the creation of focused libraries of derivatives. These libraries are typically designed to probe the structure-activity relationships around specific positions of the ursolic acid molecule. For instance, a library of UA derivatives was prepared by incorporating various heterocyclic moieties at the C-28 position to explore their anticancer potential. High-throughput screening of such libraries against various biological targets can accelerate the identification of lead compounds with improved therapeutic properties. The combination of solid-phase synthesis techniques with combinatorial approaches holds significant promise for the future discovery of novel and potent ursolic acid-based therapeutic agents. The screening of a natural compound library has also been used to identify synergistic combinations, such as ursolic acid with curcumin and resveratrol for prostate cancer treatment.

Mechanistic Investigations into Biological Activities in Preclinical and in Vitro Models

Modulation of Cellular Signaling Pathways

Ursolic acid has been shown to interact with and modulate several key signaling cascades that are crucial for cellular function, proliferation, and survival. Its ability to influence these pathways underscores its potential as a subject for further investigation in various disease models.

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Regulation

Ursolic acid has been repeatedly shown to suppress the activation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB), a pivotal regulator of inflammatory and immune responses. plos.org In various cellular models, ursolic acid inhibits the nuclear translocation of NF-κB, thereby reducing the expression of its target genes, which include inflammatory cytokines and enzymes. frontiersin.orgfrontiersin.org For instance, in a mouse model of two-stage skin carcinogenesis, topical application of ursolic acid reduced tumor promotion by decreasing the binding of NF-κB. nih.gov In pancreatic cancer cell lines, ursolic acid suppressed NF-κB activation and its downstream target genes. nih.gov This inhibitory effect on the NF-κB pathway is a recurring theme in studies investigating the anti-inflammatory and other biological activities of ursolic acid. alzdiscovery.orgnih.gov The mechanism often involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. alzdiscovery.org Furthermore, ursolic acid has been observed to inhibit NF-κB-mediated expression of lectin-type oxidized low-density lipoprotein receptor-1 (LOX-1). alzdiscovery.org In some contexts, this regulation is linked to other pathways, such as the PI3K/Akt pathway, where the PI3K/AKT/NF-κB cascade is a target of ursolic acid's modulatory effects. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Cascades Interaction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical in regulating cellular processes like proliferation, differentiation, and apoptosis. Ursolic acid has been demonstrated to modulate these cascades in various in vitro models. In some cancer cell lines, ursolic acid activates the JNK pathway, which is associated with the induction of apoptosis. spandidos-publications.comcapes.gov.br For example, in gemcitabine-resistant pancreatic cancer cells, ursolic acid was found to activate the JNK pathway, while having no significant effect on p38 protein levels. spandidos-publications.com In human non-small cell lung cancer cells, ursolic acid increased the phosphorylation of the SAPK/JNK pathway. nih.gov Conversely, in other models, ursolic acid has been shown to inhibit the phosphorylation of ERK and JNK, contributing to its anti-inflammatory effects. plos.org The specific effect of ursolic acid on MAPK pathways appears to be context-dependent, varying with the cell type and the experimental conditions. For instance, in leukemic cells, activation of the ERK1/2 MAPK pathway by ursolic acid was linked to cellular differentiation. nih.gov

Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) Axis Modulation

The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a central regulator of cell survival, growth, and proliferation. Aberrant activation of this pathway is common in various diseases. Ursolic acid has been shown to inhibit the PI3K/Akt pathway in several preclinical models. mdpi.com In breast cancer cells and A549 lung cancer cells, ursolic acid was found to inactivate the Akt/mTOR pathway, leading to the induction of autophagy. mdpi.com Similarly, in gemcitabine-resistant pancreatic cancer cells, ursolic acid's effects were linked to the inactivation of the PI3K/Akt/NF-κB pathway. spandidos-publications.comspandidos-publications.com This inhibition of Akt phosphorylation prevents the downstream signaling that promotes cell survival and proliferation. nih.govmdpi.com The modulation of the PI3K/Akt axis by ursolic acid is a key mechanism underlying its observed effects on cell growth and survival in various cancer cell lines. alzdiscovery.orgresearchgate.net

Silent Information Regulator 2 Homolog 1 (SIRT1) Activation Mechanisms

Silent Information Regulator 2 Homolog 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in regulating metabolism, stress resistance, and aging. Research has indicated that ursolic acid can directly activate SIRT1. nih.gov In silico, in vitro, and in vivo studies have shown that ursolic acid binds to SIRT1, leading to a more active conformation of the enzyme. nih.gov This activation of SIRT1 by ursolic acid has been linked to beneficial effects in models of cancer cachexia, where it was found to alleviate muscle atrophy. nih.gov The mechanism involves the deacetylation of downstream targets of SIRT1, which in turn can influence other signaling pathways, such as inhibiting the phosphorylation of NF-κB and STAT3. nih.gov In aged mice, administration of ursolic acid was shown to increase SIRT1 protein levels and activity in skeletal muscle. nih.govbmmj.org

Effects on Apoptosis and Autophagy Pathways

Ursolic acid has been extensively studied for its ability to induce programmed cell death (apoptosis) and to modulate the cellular recycling process of autophagy in various in vitro models.

Intrinsic and Extrinsic Apoptotic Pathway Induction in Cellular Models

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway. Ursolic acid has been shown to induce apoptosis by activating both of these pathways in various cancer cell models. spandidos-publications.comresearchgate.net

In the intrinsic pathway , ursolic acid has been observed to alter the balance of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax. mdpi.comspandidos-publications.comcapes.gov.br This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. researchgate.netunt.edu The released cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, culminating in apoptotic cell death. mdpi.comcapes.gov.br

In the extrinsic pathway , ursolic acid can trigger apoptosis through the activation of death receptors, such as the Fas receptor. researchgate.netunt.edu This leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8. researchgate.netunt.edu Activated caspase-8 can then directly activate caspase-3 or cleave the Bcl-2 family protein Bid into its truncated form (tBid), which then engages the intrinsic pathway. capes.gov.br Evidence from studies on various cancer cell lines, including breast, prostate, and pancreatic cancer, supports the role of ursolic acid in inducing apoptosis through the cleavage of caspase-8, caspase-9, and caspase-3. spandidos-publications.comcapes.gov.br

The induction of apoptosis by ursolic acid is a well-documented phenomenon across a range of cellular models, highlighting its potential as a subject for further investigation in cancer research. spandidos-publications.comspandidos-publications.com

Data Tables

Table 1: Effects of Ursolic Acid on Cellular Signaling Pathways in Preclinical Models

| Signaling Pathway | Model System | Observed Effect | Reference(s) |

| NF-κB | Pancreatic Cancer Cells (Panc-28) | Suppressed NF-κB activation and its target genes. | nih.gov |

| Human Bronchial Epithelial Cells | Suppressed cigarette smoke extract-induced NF-κB activation. | unt.edu | |

| Macrophages (RAW 264.7) | Inhibited LPS-induced NF-κB nuclear translocation. | frontiersin.org | |

| Gastric Carcinoma Cells (BGC-823) | Inhibited LPS-induced NF-κB activation. | nih.gov | |

| MAPK | Leukemic Cells (HL60, U-937, THP-1) | Activated the ERK1/2 MAPK pathway, leading to differentiation. | nih.gov |

| Human Non-Small Cell Lung Cancer Cells (H1299, A549) | Increased phosphorylation of SAPK/JNK pathway. | nih.gov | |

| Gemcitabine-Resistant Pancreatic Cancer Cells | Activated the JNK pathway. | spandidos-publications.comcapes.gov.br | |

| T cells and B cells | Inhibited mitogen-induced phosphorylation of ERK and JNK. | plos.org | |

| PI3K/Akt | Breast Cancer and A549 Lung Cancer Cells | Inactivated the Akt/mTOR pathway, inducing autophagy. | mdpi.com |

| Gemcitabine-Resistant Pancreatic Cancer Cells | Inactivated the PI3K/Akt/NF-κB pathway. | spandidos-publications.comspandidos-publications.com | |

| Glioma Cells (C6) | Inhibited the activation of Akt. | mdpi.com | |

| Breast Cancer Mouse Model | Modulated Akt/mTOR signaling. | alzdiscovery.org | |

| SIRT1 | In silico, in vitro, and in vivo (aged mice) | Directly binds to and activates SIRT1. | nih.gov |

| Cancer Cachexia Mouse Model (LLC) | Activated SIRT1, leading to reduced muscle atrophy. | nih.gov | |

| Aged Mice Skeletal Muscle | Increased SIRT1 protein levels and activity. | bmmj.org |

Table 2: Effects of Ursolic Acid on Apoptosis Induction in Cellular Models

| Cellular Model | Apoptotic Pathway | Key Molecular Events | Reference(s) |

| MDA-MB-231 Breast Cancer Cells | Intrinsic & Extrinsic | Fas receptor activation, cleavage of caspase-8 and -3, PARP cleavage, Bax up-regulation, Bcl-2 down-regulation, cytochrome c release. | researchgate.netunt.edu |

| RC-58T/h/SA#4 Prostate Cancer Cells | Intrinsic & Extrinsic | Increased activity of caspase-3, -8, and -9; up-regulation of Bax; down-regulation of Bcl-2; Bid cleavage. | capes.gov.br |

| Gemcitabine-Resistant Pancreatic Cancer Cells (MIA PaCa-2, PANC-1, Capan-1) | Intrinsic & Extrinsic | Activation of caspase-3/7, -8, and -9; cytochrome c release. | spandidos-publications.comspandidos-publications.com |

| HeLa and MDA-MB-231 Cells | Intrinsic | Release of cytosolic cytochrome c, activation of caspase-3, reduction of Bcl-2, increase in Bax. | spandidos-publications.com |

Autophagy Regulation Mechanisms

Ursolic acid has been identified as a modulator of autophagy, a catabolic process involving the degradation of cellular components via lysosomes. In various in vitro models, ursolic acid has been shown to induce autophagy, which can contribute to its biological effects. One of the primary mechanisms involves the inhibition of the Akt/mTOR signaling pathway. mdpi.commdpi.comnih.gov The mTOR protein is a critical negative regulator of autophagy; its inhibition by ursolic acid effectively initiates the autophagic process. mdpi.commdpi.comnih.gov This has been observed in esophageal and breast cancer cells, where ursolic acid treatment led to decreased phosphorylation of Akt and mTOR. mdpi.commdpi.com

Furthermore, ursolic acid's influence on autophagy is evidenced by its effects on key autophagy-related proteins. Studies have consistently shown that ursolic acid treatment increases the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and decreases the levels of p62/SQSTM1. mdpi.comnih.gov The conversion of LC3-I to LC3-II and its subsequent localization to autophagosome membranes is a hallmark of autophagy induction, while the degradation of p62 indicates a functional autophagic flux.

In some cellular contexts, the induction of autophagy by ursolic acid is linked to the JNK signaling pathway, which can lead to the dissociation of the Beclin-1/Bcl-2 complex. nih.govresearchgate.net Beclin-1 is a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the nucleation of the autophagosome. By promoting the dissociation of the inhibitory protein Bcl-2 from Beclin-1, ursolic acid facilitates the initiation of autophagy. nih.govresearchgate.net Some studies also suggest that ursolic acid can induce autophagy through the generation of reactive oxygen species (ROS) or by causing endoplasmic reticulum (ER) stress. mdpi.comfrontiersin.org

Table 1: Mechanistic Effects of Ursolic Acid on Autophagy Regulation

| Mechanism | Effect of Ursolic Acid | Key Protein Targets | Cell Models | References |

|---|---|---|---|---|

| Signaling Pathway Modulation | Inhibition | Akt, mTOR | Esophageal Cancer Cells, Breast Cancer Cells | mdpi.commdpi.comnih.gov |

| Autophagy-Related Protein Expression | Increased LC3-II, Decreased p62 | LC3, p62/SQSTM1 | Esophageal Cancer Cells, Neuroblastoma Cells | mdpi.comnih.gov |

| Beclin-1 Regulation | Promotes dissociation from Bcl-2 | Beclin-1, Bcl-2, JNK | Neuronal Cells | nih.govresearchgate.net |

| Stress Induction | Induces ROS and ER Stress | - | Primary Brain Tumor Cells, Lung Cancer Cells | mdpi.comfrontiersin.org |

Cell Cycle Progression Interference in Proliferative Cell Lines

Ursolic acid has demonstrated the ability to interfere with the cell cycle progression of various proliferative cell lines, often leading to cell cycle arrest at different phases. A common finding is the induction of G0/G1 phase arrest. mdpi.comspandidos-publications.com This is frequently associated with the downregulation of key proteins that drive the G1 to S phase transition, namely cyclin D1 and cyclin-dependent kinases 4 and 6 (CDK4/6). mdpi.comspandidos-publications.com For instance, in non-small cell lung cancer and osteosarcoma cells, ursolic acid treatment resulted in reduced protein expression of cyclin D1 and CDK4. mdpi.comspandidos-publications.com

In addition to G1 arrest, some studies report that ursolic acid can induce S-phase or G2/M-phase arrest in other cancer cell types. mdpi.comnih.gov The specific phase of arrest appears to be cell-type dependent.

The mechanism of cell cycle arrest induced by ursolic acid also involves the upregulation of cyclin-dependent kinase inhibitors (CKIs), such as p21WAF1/CIP1 and p27KIP1. mdpi.comoup.com These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes. mdpi.com Increased expression of p21 and p27 has been observed in non-small cell lung cancer cells, renal cancer cells, and prostate cancer cells following treatment with ursolic acid or its derivatives. mdpi.comoup.commdpi.comsciengine.com

Table 2: Impact of Ursolic Acid on Cell Cycle Regulatory Proteins

| Protein Class | Specific Protein | Effect of Ursolic Acid | Cell Line Examples | References |

|---|---|---|---|---|

| Cyclins | Cyclin D1 | Decreased Expression | Non-Small Cell Lung Cancer, Osteosarcoma, Prostate Cancer | mdpi.comspandidos-publications.comresearchgate.net |

| Cyclin E | Decreased/Increased Expression (Varies) | Non-Small Cell Lung Cancer, Prostate Cancer | mdpi.comresearchgate.net | |

| Cyclin-Dependent Kinases (CDKs) | CDK2 | Decreased Expression | Prostate Cancer | researchgate.net |

| CDK4 | Decreased Expression | Non-Small Cell Lung Cancer, Osteosarcoma | mdpi.comspandidos-publications.com | |

| CDK Inhibitors (CKIs) | p21WAF1/CIP1 | Increased Expression | Non-Small Cell Lung Cancer, Renal Cancer, Prostate Cancer | mdpi.comoup.comsciengine.com |

| p27KIP1 | Increased Expression | Non-Small Cell Lung Cancer, Renal Cancer, Prostate Cancer | mdpi.comoup.comsciengine.com |

Angiogenesis Inhibition Mechanisms in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Ursolic acid has been shown to inhibit angiogenesis in various endothelial cell models through multiple mechanisms. capes.gov.brnih.gov

A key anti-angiogenic mechanism of ursolic acid is the suppression of vascular endothelial growth factor (VEGF) signaling. researchgate.netnih.gov VEGF is a potent pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and tube formation. Ursolic acid has been found to decrease the expression of VEGF and its receptor, VEGFR-2, in cancer cells and endothelial cells. researchgate.netnih.govsci-hub.se This inhibition of the VEGF/VEGFR-2 axis disrupts the downstream signaling cascades that promote angiogenesis.

Furthermore, ursolic acid directly impairs the function of endothelial cells. It has been demonstrated to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). capes.gov.brresearchgate.net The inhibition of migration is crucial, as it is a fundamental step in the sprouting of new vessels.

The degradation of the extracellular matrix (ECM) by matrix metalloproteinases (MMPs) is essential for endothelial cell invasion and vessel formation. Ursolic acid has been shown to downregulate the expression and activity of MMP-2 and MMP-9, which are key gelatinases involved in angiogenesis. capes.gov.brmdpi.comaacrjournals.org In some models, this is accompanied by an increase in the expression of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1. capes.gov.br The inhibition of MMPs by ursolic acid contributes to its anti-invasive and anti-angiogenic effects. mdpi.comaacrjournals.org

Table 3: Ursolic Acid's Mechanisms of Angiogenesis Inhibition

| Mechanism | Specific Target/Process | Effect of Ursolic Acid | Experimental Model | References |

|---|---|---|---|---|

| Signaling Pathway Suppression | VEGF/VEGFR-2 | Decreased Expression/Activation | HUVECs, Colorectal Cancer Cells, Glioblastoma Cells | nih.govresearchgate.netnih.gov |

| STAT3, Akt, p70S6K | Decreased Phosphorylation/Activation | Colorectal Cancer Xenografts, HT-29 Cells | nih.govresearchgate.netspandidos-publications.com | |

| Endothelial Cell Function | Proliferation, Migration, Tube Formation | Inhibition | HUVECs, Rat Aortic Ring | capes.gov.brresearchgate.net |

| Extracellular Matrix Remodeling | MMP-2, MMP-9 | Decreased Expression/Activity | HUVECs, HT1080 Fibrosarcoma Cells | capes.gov.brmdpi.comaacrjournals.org |

Antioxidant Mechanisms and Oxidative Stress Mitigation

Ursolic acid exhibits significant antioxidant properties, which are attributed to both direct radical scavenging and the modulation of endogenous antioxidant defense systems.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling

A more profound antioxidant mechanism of ursolic acid involves the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govfrontiersin.org Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Ursolic acid can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. mdpi.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to their transcription. This has been observed in various models, including cerebral ischemia and skin carcinogenesis. nih.govfrontiersin.org The activation of the Nrf2 pathway by ursolic acid leads to an enhanced cellular defense against oxidative stress. nih.govresearchgate.net

Modulation of Antioxidant Enzyme Activities (e.g., SOD, Catalase, GPx)

As a consequence of Nrf2 activation and other potential mechanisms, ursolic acid has been shown to modulate the activity of key antioxidant enzymes. It can restore the levels of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in models of oxidative stress. frontiersin.orgworldscientific.comfrontiersin.org SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPx. Studies have shown that pretreatment with ursolic acid can significantly attenuate the decrease in CAT and GPx activities induced by oxidative insults. worldscientific.com Furthermore, ursolic acid can increase the levels of glutathione (GSH), a major non-enzymatic antioxidant. frontiersin.orgmdpi.com

Table 4: Summary of Ursolic Acid's Antioxidant Mechanisms

| Mechanism | Description | Key Mediators/Markers | References |

|---|---|---|---|

| ROS Scavenging | Direct neutralization of free radicals. | DPPH, ABTS | texilajournal.comnih.gov |

| Nrf2 Pathway Activation | Promotes Nrf2 nuclear translocation and activation of ARE-dependent genes. | Nrf2, Keap1, HO-1 | nih.govfrontiersin.orgmdpi.comresearchgate.net |

| Antioxidant Enzyme Modulation | Increases the activity and/or expression of key antioxidant enzymes. | SOD, Catalase, GPx, GSH | frontiersin.orgworldscientific.comfrontiersin.orgmdpi.com |

Anti-Inflammatory Modulations in Cellular and Animal Models

Ursolic acid has demonstrated significant anti-inflammatory properties by targeting key enzymatic pathways and signaling molecules involved in the inflammatory cascade.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Inhibition

Ursolic acid has been identified as an inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX), enzymes crucial for the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov In experimental models using mouse peritoneal macrophages, human platelets, and differentiated HL60 leukemic cells, ursolic acid at a concentration of 1 microM was shown to block arachidonate (B1239269) metabolism. nih.gov This inhibitory action on COX and LOX pathways contributes to its anti-inflammatory characteristics. nih.govmdpi.com Specifically, research has shown that ursolic acid can suppress the induction of COX-2, an inducible enzyme involved in inflammation. mdpi.comunt.edu

Pro-inflammatory Cytokine (e.g., TNF-α, IL-6, IL-1β) Suppression

A substantial body of evidence from in vitro and animal studies demonstrates that ursolic acid can significantly suppress the production of key pro-inflammatory cytokines. nih.govfrontiersin.orgresearchgate.net In various cell models, including macrophages and lymphocytes, ursolic acid has been shown to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govfrontiersin.orgresearchgate.netplos.orgresearchgate.net For instance, pretreatment of splenic adherent macrophages with ursolic acid completely inhibited the lipopolysaccharide (LPS)-induced secretion of IL-6, IL-1β, and TNF-α. plos.orgresearchgate.net Similarly, in human keratinocyte (HaCaT) cell cultures stimulated to mimic a pro-inflammatory psoriatic environment, ursolic acid decreased the production of IL-6. mdpi.com A meta-analysis of multiple studies confirmed that ursolic acid significantly reduces the levels of IL-1β, IL-6, and TNF-α in both animal tissues and in vitro cell models. nih.govfrontiersin.orgresearchgate.net The suppressive effect of ursolic acid on these cytokines is often linked to its ability to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression. frontiersin.orgplos.orgmdpi.com

Table 1: Effect of Ursolic Acid on Pro-inflammatory Cytokine Production in Cellular Models

| Cell Type | Stimulant | Cytokine(s) Inhibited | Key Findings | Reference(s) |

|---|---|---|---|---|

| Splenic Adherent Macrophages | Lipopolysaccharide (LPS) | IL-6, IL-1β, TNF-α | Complete inhibition of secretion. | plos.org, researchgate.net |

| HaCaT (Human Keratinocytes) | M5 Cytokine Cocktail | IL-6 | Dose-dependent decrease in production. | mdpi.com |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β | Significant reduction in cytokine levels. | chemrxiv.org |

| Jurkat (Leukemic T-cells) | PMA/PHA | TNF-α | Suppression of production. | researchgate.net |

| T. gondii-infected Immune Cells | Toxoplasma gondii | IL-1β, IL-6, TNF-α | Reduction in cytokine expression. | mdpi.com |

Nitric Oxide Synthase (NOS) Activity Regulation

Ursolic acid has been shown to modulate the activity of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a molecule with diverse physiological and pathological roles, including inflammation. spandidos-publications.com Studies have demonstrated that ursolic acid and its derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS or NOS2) in mouse macrophages, which is often upregulated during inflammation. mdpi.comchemrxiv.org This inhibition of iNOS leads to a decrease in the production of NO in inflammatory contexts. mdpi.com However, the effect of ursolic acid on NOS activity can be context-dependent. In some non-inflammatory models, such as in human endothelial cells, ursolic acid has been found to increase NO production, which is associated with beneficial effects like neovascularization. acs.org Furthermore, in certain cancer immunotherapy models, ursolic acid has been reported to elicit NO in a dose-dependent manner by stimulating NOS expression. frontiersin.org

Immunomodulatory Effects in Immune Cell Cultures

Ursolic acid exerts complex and multifaceted effects on the function of immune cells, influencing their activation, proliferation, and differentiation.

Macrophage Activation and Polarization Studies

Ursolic acid has been shown to influence macrophage activation and polarization, the process by which macrophages adopt distinct functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 states. nih.govfrontiersin.org Research indicates that ursolic acid can promote the polarization of microglia, the resident macrophages of the central nervous system, from the M1 to the M2 phenotype. nih.gov This shift is associated with a reduction in neurotoxic factors and an increase in anti-inflammatory factors, an effect mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). nih.govmdpi.com In the context of mycobacterial infection, ursolic acid was found to stimulate macrophages, leading to reduced bacterial growth. This effect was attributed to the conversion of macrophages from the M2 to the M1 phenotype, characterized by increased production of NO and TNF-α. mdpi.com Conversely, some studies have reported that ursolic acid can upregulate the expression of pro-inflammatory cytokines and enhance M1 macrophage activation in certain contexts. nih.govfrontiersin.orgfrontiersin.org For example, in RAW 264.7 macrophages, ursolic acid was found to enhance TNF-α and IL-6 mRNA expression. nih.govfrontiersin.org These seemingly contradictory findings suggest that the effect of ursolic acid on macrophage polarization is highly dependent on the specific experimental model and stimulus. nih.gov

Table 2: Influence of Ursolic Acid on Macrophage Polarization

| Cell/Animal Model | Key Findings | Implied Polarization Shift | Mediator(s) | Reference(s) |

|---|---|---|---|---|

| BV2 Microglia | Promoted phenotypic transition from M1 to M2. | M1 to M2 | PPARγ | nih.gov, mdpi.com |

| Macrophages (in vitro, Mycobacterial infection) | Stimulated NO and TNF-α production, reduced bacterial growth. | M2 to M1 | - | mdpi.com |

| RAW 264.7 Macrophages | Enhanced TNF-α and IL-6 mRNA expression. | Enhancement of M1 | - | nih.gov, frontiersin.org |

| Zebrafish model (SARS-CoV-2 infection) | Increased number of macrophages to normal levels. | General activation | - | nih.gov |

Lymphocyte Proliferation and Cytokine Production Modulation

Ursolic acid has demonstrated significant modulatory effects on lymphocyte functions, including proliferation and cytokine secretion. plos.org In vitro studies have consistently shown that ursolic acid can inhibit the proliferation of both T cells and B cells in response to various stimuli. plos.org It has been observed to inhibit the proliferation of CD4+ and CD8+ T cells, as well as B cells. plos.orgnih.gov This anti-proliferative effect is not due to induced cell death but rather to the induction of cell cycle arrest. plos.org

In addition to inhibiting proliferation, ursolic acid also suppresses the production of a range of cytokines by lymphocytes. It has been shown to inhibit the secretion of both Th1 cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and Th2 cytokines, like Interleukin-4 (IL-4). researchgate.netaopwiki.org For example, in activated lymphocytes and purified CD4+ T cells, ursolic acid inhibited the secretion of IL-2 and IL-4. plos.orgaopwiki.org In other studies, ursolic acid was found to enhance IL-2 and IFN-γ production in response to Concanavalin A stimulation in splenocytes from diabetic mice. nih.gov This suggests that the immunomodulatory effects of ursolic acid on lymphocytes can vary depending on the specific conditions and the physiological state of the model system. researchgate.net

Metabolic Regulation and Homeostasis in Preclinical Models

Ursolic acid (UA), a natural pentacyclic triterpenoid (B12794562), has demonstrated a range of effects on metabolic processes in various preclinical studies. kjpp.net These investigations highlight its potential to modulate glucose and lipid metabolism, key components of metabolic homeostasis.

Glucose Uptake and Insulin (B600854) Signaling Modulation in Adipocytes and Myocytes

In preclinical models, ursolic acid has been shown to influence glucose metabolism. Studies on 3T3-L1 adipocytes, a common in vitro model, have demonstrated that UA can enhance glucose uptake. nih.gov This effect is dose-dependent, with concentrations of 2.5, 5, and 10 µM increasing glucose uptake by 17%, 29%, and 35%, respectively. nih.gov The mechanism behind this appears to involve the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.gov The stimulatory effect of UA on glucose uptake was blocked by wortmannin, a PI3K inhibitor, but not by inhibitors of the mitogen-activated protein kinase (MAPK) or AMP-activated protein kinase (AMPK) pathways. nih.gov

Furthermore, UA has been observed to upregulate the expression and translocation of glucose transporter 4 (GLUT4), a key protein responsible for insulin-regulated glucose transport into fat and muscle cells. nih.govnih.gov This is consistent with the increased activity of AS160, a critical regulator of GLUT4 trafficking. nih.gov In aged rats exhibiting insulin resistance, UA treatment was found to ameliorate this condition in adipose tissue by activating the Akt-GLUT4 signaling pathway. nih.gov

The table below summarizes the effects of Ursolic Acid on glucose uptake and related signaling pathways in adipocytes.

| Model System | Concentration of Ursolic Acid | Key Findings | Reference |

| 3T3-L1 Adipocytes | 2.5, 5, 10 µM | Dose-dependent increase in glucose uptake. nih.gov | nih.gov |

| 3T3-L1 Adipocytes | 10 µM | Glucose uptake increase is mediated by the PI3K pathway. nih.gov | nih.gov |

| 3T3-L1 Adipocytes | Not specified | Upregulation of GLUT4 expression and translocation. nih.gov | nih.gov |

| Aged Rats | Not specified | Amelioration of adipose tissue insulin resistance via the Akt-GLUT4 pathway. nih.gov | nih.gov |

Lipid Metabolism and Adipogenesis Regulation

Ursolic acid has been found to inhibit adipogenesis, the process of preadipocyte differentiation into mature adipocytes. nih.govresearchgate.net In 3T3-L1 preadipocytes, UA dose-dependently attenuated adipogenesis at concentrations ranging from 2.5 to 10 µM. nih.govresearchgate.net This was accompanied by a reduction in the protein expression of key adipogenic transcription factors, including CCAAT element binding protein β (C/EBPβ), peroxisome proliferator-activated receptor γ (PPARγ), and sterol regulatory element binding protein 1c (SREBP-1c). nih.govresearchgate.net

In addition to inhibiting fat cell formation, ursolic acid also appears to stimulate lipolysis, the breakdown of stored fats. In mature 3T3-L1 adipocytes, UA treatment led to a significant increase in glycerol (B35011) release, an indicator of lipolysis. nih.gov It also increased the expression of carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation, while decreasing the expression of fatty acid synthase (FAS) and fatty acid-binding protein 4 (FABP4), which are involved in fatty acid synthesis. researchgate.net Studies in primary rat adipocytes have shown that UA increases the translocation of hormone-sensitive lipase (B570770) (HSL) and the expression of adipose triglyceride lipase (ATGL), key enzymes in lipolysis, while decreasing perilipin 1, a protein that coats lipid droplets and restricts lipase access. frontiersin.org

The table below provides an overview of the research findings on Ursolic Acid's impact on lipid metabolism.

| Model System | Concentration of Ursolic Acid | Key Findings | Reference |